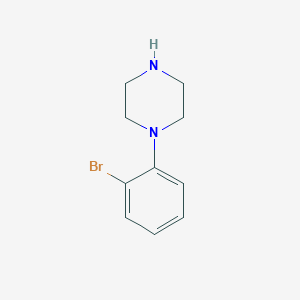

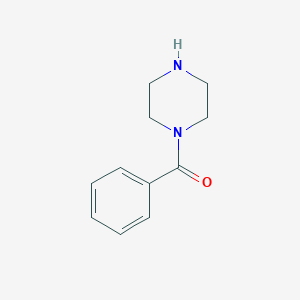

苯甲酰哌嗪

概述

描述

Synthesis Analysis

- Synthesis and Molecular Docking Studies : Desai et al. (2019) synthesized novel 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde and characterized its structure using spectroscopic techniques and X-Ray diffraction studies. They also performed molecular docking studies to understand the binding mode of the compound with specific target proteins (Desai et al., 2019).

Molecular Structure Analysis

- Crystal Structure and Molecular Geometry : The study by Desai et al. (2019) provides insights into the molecular structure of benzoylpiperazine derivatives, revealing specific dihedral angles and twisting due to the bulky piperazinyl group (Desai et al., 2019).

Chemical Reactions and Properties

- Oxidation Behavior : Petride et al. (2006) investigated the oxidation of various benzoylpiperazine derivatives, including 1-benzoyl-4-benzylpiperazine, with RuO4. This study provides insights into the chemical reactions and properties of benzoylpiperazine under oxidation conditions (Petride et al., 2006).

Physical Properties Analysis

- Thermodynamic and Computational Analysis : Abbu et al. (2019) performed a comprehensive study on the charge transfer complex of 1-benzoylpiperazine, including thermodynamic parameters and computational DFT analysis. This research sheds light on the physical properties of benzoylpiperazine (Abbu et al., 2019).

Chemical Properties Analysis

- Charge Transfer Complex Formation : The research by Abbu et al. (2019) and Venkatesh et al. (2019) also highlights the chemical properties of benzoylpiperazine, especially in the context of charge transfer interactions and complex formation (Venkatesh et al., 2019).

科学研究应用

GlyT1 抑制剂:Pinard 等人 (2008) 发现苯甲酰哌嗪是一种结构新颖的 GlyT1 抑制剂,显示出高效力、对 GlyT2 同工型的优异选择性,以及口服给药后的体内疗效 (Pinard et al., 2008).

正性肌力作用剂:Liu 等人 (2017) 合成了带有苯甲酰哌嗪部分的曲唑并喹喔啉衍生物,这些衍生物表现出良好的正性肌力活性,超过了米力农等标准药物 (Liu et al., 2017).

神经毒性作用比较:Katz 等人 (2018) 比较了苄基哌嗪和苯甲酰哌嗪的多巴胺能神经毒性作用,揭示了它们诱导氧化应激、抑制线粒体功能和刺激神经元细胞凋亡的机制 (Katz et al., 2018).

抗心律失常剂:Yung 等人 (1968) 合成了苯甲酰哌嗪类似物作为潜在的抗心律失常剂,一些化合物在测试中显示出对心脏心律失常的保护作用 (Yung et al., 1968).

电荷转移配合物分析:Abbu 等人 (2019) 研究了苯甲酰哌嗪与苯醌的电荷转移配合物,表明其具有高稳定性,并通过实验和理论研究提供了对电荷转移途径的见解 (Abbu et al., 2019).

HIV-1 抑制剂:Wang 等人 (2009) 以苯甲酰哌嗪为原料开发了氮杂吲哚衍生物作为 HIV-1 附着的抑制剂,在抗病毒活性和药物性质方面显示出显着改善 (Wang et al., 2009).

致癌性研究:Singer 等人 (1981) 研究了苯甲酰哌嗪衍生物在大鼠中的致癌特性,一种衍生物显示出较弱的致癌作用,并在前胃中诱发肿瘤 (Singer et al., 1981).

抗焦虑样活性:Strub 等人 (2016) 合成了苯甲酰哌嗪衍生物并在动物模型中评估了其抗焦虑样活性,显示出由阿片系统介导的显着的抗焦虑样作用 (Strub et al., 2016).

安全和危害

作用机制

Target of Action

1-Benzoylpiperazine, also known as Benzoylpiperazine, is a biochemical reagent . It has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems .

Mode of Action

1-Benzoylpiperazine interacts with numerous different receptors, but the net effect produced more or less resembles that of an amphetamine-type drug . It acts as a serotonergic agonist , increasing serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted renally . The elimination half-life is approximately 5.5 hours .

Result of Action

The molecular and cellular effects of 1-Benzoylpiperazine’s action are similar to those of amphetamines . This results in increased concentrations of serotonin and dopamine in the brain, leading to feelings of euphoria and increased energy . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzoylpiperazine. For instance, co-ingestion of ethanol increases the likelihood of adverse BZP-induced symptoms, but reduces the incidence of BZP seizures . Additionally, the occurrence of genetic enzymatic polymorphisms may also contribute to its interindividual variability .

属性

IUPAC Name |

phenyl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNXBQRNMNVUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354043 | |

| Record name | 1-Benzoylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoylpiperazine | |

CAS RN |

13754-38-6 | |

| Record name | 1-Benzoylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzoylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

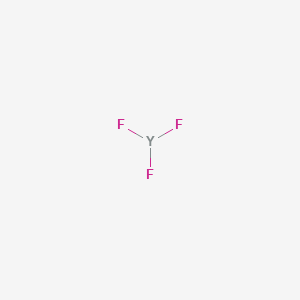

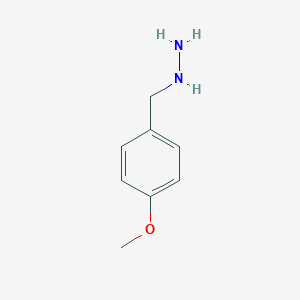

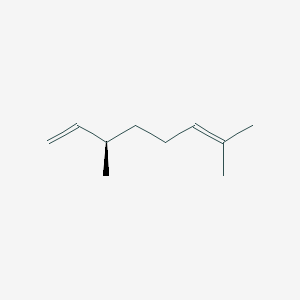

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Benzoylpiperazines have been shown to interact with various targets, including:

- Glycine transporter subtype 1 (GlyT1): These compounds bind at the intracellular gate of the GlyT1 release pathway, overlapping with the glycine release site. This binding locks GlyT1 in an inward-open conformation, leading to non-competitive inhibition of glycine reuptake. This, in turn, prolongs neurotransmitter signaling. []

- G protein-coupled receptor 55 (GPR55): Benzoylpiperazines can act as agonists of GPR55, activating downstream signaling pathways. Interestingly, this activity appears specific to human GPR55 and not its rodent ortholog. [, ]

- Serotonin (5-HT) receptors: Certain phenylpiperazine derivatives, structurally related to benzoylpiperazines, display nanomolar affinities for 5-HT1 receptors, leading to potential serotonergic effects. []

ANone:

- Spectroscopic data: Detailed spectroscopic data can be found in publications focusing on the synthesis and characterization of benzoylpiperazine derivatives. For example, [] describes the 1H NMR, 13C NMR, high-resolution MS, and IR spectroscopic characterization of various 4-acyl-1-[2-aryl-1-diazenyl]piperazines, including benzoylpiperazine derivatives.

ANone: The scientific literature primarily focuses on the biological activity and pharmacological properties of benzoylpiperazine derivatives. Limited information is available regarding its material compatibility, stability, and non-biological applications. Further research is needed to explore these aspects.

ANone: Benzoylpiperazine itself is not generally recognized for its catalytic properties. The research primarily focuses on its role as a pharmacophore in various biologically active molecules.

ANone: Computational tools have been instrumental in benzoylpiperazine research, particularly in:

- Understanding structure-activity relationships: Quantitative structure-activity relationship (QSAR) studies have been conducted on benzoylpiperazine derivatives, for example, to investigate their platelet-activating factor (PAF) antagonist activity. These studies help elucidate the structural features responsible for biological activity. []

ANone: SAR studies have revealed key insights into how structural modifications impact the activity of benzoylpiperazine derivatives:

- GlyT1 inhibitors: Modifications to the benzoylpiperazine core, including substitutions on the phenyl ring and variations in the linker region, significantly influence potency and selectivity for GlyT1. [, ]

- GPR55 agonists: The benzoylpiperazine scaffold appears crucial for GPR55 agonism, with specific substitutions modulating potency. The lack of activity towards rodent GPR55 suggests species-specific structural requirements for binding. []

- PAF antagonists: QSAR studies suggest that the spatial arrangement of positive and negative charges in benzoylpiperazine derivatives contributes to their PAF antagonist activity. []

ANone: The provided research papers primarily focus on the synthesis, SAR, and initial biological characterization of benzoylpiperazine derivatives. Comprehensive information on the aspects mentioned above, such as detailed PK/PD, toxicology, and clinical data, requires further research and investigation beyond the scope of these initial studies.

A: While pinpointing the exact discovery of benzoylpiperazine is difficult, its use as a building block in medicinal chemistry dates back several decades. Early research explored its potential as a scaffold for various pharmacological activities, including antiarrhythmic agents. [] The identification of benzoylpiperazine derivatives as GlyT1 inhibitors and GPR55 agonists represents significant milestones in recent years, opening avenues for developing new therapeutics for neurological and other disorders. [, , ]

ANone: Benzoylpiperazine research inherently involves cross-disciplinary collaborations between medicinal chemists, pharmacologists, computational chemists, and biologists. The development of benzoylpiperazine-based drug candidates will further benefit from expertise in drug formulation, delivery, and clinical research. For example:

- Collaboration between synthetic chemists and computational chemists is crucial for optimizing the structure of benzoylpiperazine derivatives to enhance their potency and selectivity for specific targets. []

- Understanding the interaction of benzoylpiperazines with drug transporters requires expertise in pharmacology and cell biology. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[1.1.0]butane](/img/structure/B87038.png)